molecular formula C₂₀H₂₅D₅O₂ B1146657 3α,5α-Tetrahydronorethisterone-d5 CAS No. 122605-87-2

3α,5α-Tetrahydronorethisterone-d5

Cat. No.: B1146657
CAS No.: 122605-87-2
M. Wt: 307.48
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Description

3α,5α-Tetrahydronorethisterone-d5 is a deuterated analog of 3α,5α-tetrahydronorethisterone, a reduced metabolite of norethisterone (a synthetic progestin). It is primarily utilized as a reference standard in pharmaceutical research, particularly for impurity profiling and metabolic studies. Its molecular formula is C20H25D5O2, with a molecular weight of 307.48 g/mol . The deuterium substitution at five positions enhances metabolic stability, making it valuable for pharmacokinetic and tracer studies. Structurally, it features a 3α-hydroxy group and a 5α-reduced pregnane skeleton, critical for its interactions with biological targets such as steroid receptors or neurotransmitter-gated ion channels .

Properties

CAS No.

122605-87-2

Molecular Formula

C₂₀H₂₅D₅O₂

Molecular Weight

307.48

Synonyms

(3α,5α,17α)-19-Norpregn-20-yne-3,17-diol;  19-Nor-5α,17α-pregn-20-yne-3α,17-diol-d5;  17α-Ethynyl-5α-estrane-3α,17β-diol-d5;  17α-Ethynyl-5α-oestrane-3α,17β-diol-d5; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves multiple steps, starting from the precursor 3α,5α-tetrahydronorethisterone. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions

3α,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3α,5α-Tetrahydronorethisterone-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and interaction with enzymes, providing unique insights into its effects.

Comparison with Similar Compounds

3β,5α-Tetrahydronorethisterone

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 6424-05-1
  • Key Differences: The 3β-hydroxy configuration (vs. 3α in 3α,5α-Tetrahydronorethisterone-d5) results in distinct stereochemical properties. Non-deuterated, leading to faster metabolic clearance compared to the deuterated analog.
  • Functional Impact: The 3β-hydroxy group reduces GABA receptor modulation efficacy, as demonstrated by studies showing that 3α-hydroxy steroids (e.g., allopregnanolone) exhibit stronger potentiation of GABAA receptors .

Allopregnanolone (3α,5α-Tetrahydroprogesterone, 3α,5α-THP)

  • Molecular Formula : C21H34O2
  • Molecular Weight : 318.50 g/mol
  • CAS Number : 516-54-1
  • Key Differences: Derived from progesterone (vs. norethisterone in this compound). Lacks the 17α-ethynyl group present in norethisterone derivatives, altering receptor binding profiles.
  • Functional Impact: Allopregnanolone is a potent endogenous neurosteroid that enhances GABAA receptor activity at nanomolar concentrations, contributing to anxiolytic and sedative effects . In contrast, this compound’s synthetic backbone may confer unique pharmacokinetics or reduced cross-reactivity with progesterone receptors.

5α-Dihydrotestosterone (DHT)

  • Molecular Formula : C19H30O2
  • Molecular Weight : 290.44 g/mol
  • CAS Number : 521-18-6
  • Key Differences: Features a 17β-hydroxy group (vs. 17-acetyl group in this compound). Androstane skeleton (vs. pregnane skeleton in this compound).
  • Functional Impact: DHT is a potent androgen receptor agonist with high binding affinity, driving masculinization and androgen-dependent pathologies .

5α-Tetrahydrocorticosterone (5αTHB)

  • Molecular Formula : C21H32O4
  • Molecular Weight : 348.48 g/mol
  • CAS Number : 567-02-6 (approximate)
  • Key Differences: Contains corticosterone backbone with 11β-hydroxy and 21-hydroxy groups (vs. 17α-ethynyl group in norethisterone derivatives).

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Biological Activity
This compound C20H25D5O2 307.48 Not available GABA modulation (potential), impurity standard
3β,5α-Tetrahydronorethisterone C20H30O2 302.45 6424-05-1 Norethindrone impurity
Allopregnanolone (3α,5α-THP) C21H34O2 318.50 516-54-1 GABAA receptor potentiation
Dihydrotestosterone (DHT) C19H30O2 290.44 521-18-6 Androgen receptor agonism
5α-Tetrahydrocorticosterone C21H32O4 348.48 ~567-02-6 Anti-inflammatory

Table 2: Deuterium Labeling Impact

Property This compound Non-Deuterated Analog (3α,5α-Tetrahydronorethisterone)
Metabolic Stability Enhanced (deuterium slows metabolism) Lower (rapid hepatic clearance)
Analytical Applications Isotopic tracer studies Limited to non-tracer applications
Regulatory Status Research use only Subject to impurity monitoring

Research Findings and Implications

  • GABAergic Activity: The 3α-hydroxy-5α-reduced configuration in this compound aligns with the structural requirements for GABAA receptor modulation, as seen in allopregnanolone . However, its norethisterone backbone may limit cross-reactivity with progesterone-derived neurosteroids.
  • Deuterium Effects : Deuterium labeling increases metabolic half-life, making it advantageous for mass spectrometry-based quantification in pharmacokinetic studies .
  • Regulatory Relevance: As a norethisterone impurity, this compound aids in quality control for synthetic progestin formulations .

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